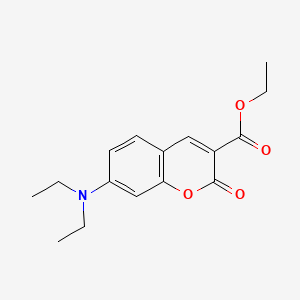







|
REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:11]=[CH:10][C:7]([CH:8]=O)=[C:6]([OH:12])[CH:5]=1)[CH3:2].[C:15](OCC)(=[O:22])[CH2:16][C:17]([O:19][CH2:20][CH3:21])=[O:18].N1CCCCC1>C(O)C>[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:5]=[C:6]2[C:7]([CH:8]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:15](=[O:22])[O:12]2)=[CH:10][CH:11]=1)[CH3:2]
|


|
Name
|
|
|
Quantity
|
29.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(C1=CC(=C(C=O)C=C1)O)CC
|
|
Name
|
|
|
Quantity
|
23.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
1.37 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1CCCCC1
|
|
Name
|
|
|
Quantity
|
185 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 4 h
|
|
Duration
|
4 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
then concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
diluted with ether
|
|
Type
|
WASH
|
|
Details
|
washed with water, dilute aq. NaOH and water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Trituration of the residue with EtOH (approx. 15 ml) gave yellow crystals which
|
|
Type
|
CUSTOM
|
|
Details
|
were recrystallised from EtOAc-light petroleum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C(=O)OCC)CC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |